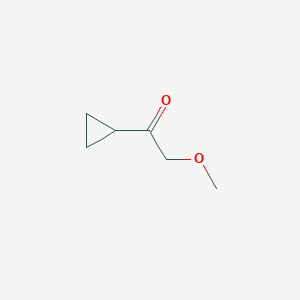
2,6-dichloro-N-(pyridin-4-yl)benzamide
Übersicht
Beschreibung
“2,6-dichloro-N-(pyridin-4-yl)benzamide” is a potent, selective, and orally bioavailable TYK2 inhibitor . It has been used in research for the treatment of inflammatory diseases, such as psoriasis and inflammatory bowel diseases (IBD) .
Molecular Structure Analysis
The molecular structure of “2,6-dichloro-N-(pyridin-4-yl)benzamide” can be found in various databases . It has been used in complex with Tyk2 (JH1) in research .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- 2-Hydroxy-N-(pyridin-4-yl)benzamide, a related compound, was synthesized from salicylic acid and 4-aminopyridine. This process highlighted the role of triethylamine in catalyzing high-yield synthesis under mild conditions (Dian, 2010).
2. Directing Group in Chemical Reactions
- 2-(Pyridin-2-yl) aniline, a structurally related compound, has been used as a novel, removable directing group for C-H amination mediated by cupric acetate in benzamide derivatives (Zhao et al., 2017).
3. Potassium Channel Openers
- N-Pyridyl benzamide derivatives have shown activity as KCNQ2/Q3 potassium channel openers in animal models of epilepsy and pain (Amato et al., 2011).
4. Crystal Structure Analysis
- The crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivative revealed the orientation of pyridine and benzene rings, important for understanding molecular interactions (Artheswari et al., 2019).
5. Luminescent Properties
- Pyridyl substituted benzamides have been studied for their luminescent properties in various solvents, demonstrating potential for applications in photonic materials (Srivastava et al., 2017).
6. Synthesis and Reactivity
- Research on the synthesis of benzamide derivatives involving pyridine moieties has contributed to a deeper understanding of their chemical reactivity and potential applications (Ping, 2007).
7. Potential PET Imaging Agents
- Derivatives of 2,6-difluoro-N-(pyridine)benzamide have been synthesized for use as potential PET imaging agents in cancer research (Wang et al., 2013).
8. Cytotoxic Activity
- Certain benzamide derivatives have shown significant cytotoxic activity against various human cancer cell lines, highlighting their potential as therapeutic agents (Adhami et al., 2014).
9. Metabolic Pathways in Drug Development
- Studies on 2-Chloro-N-(pyridin-yl)benzamide derivatives have provided insights into their metabolic pathways, crucial for drug development and safety evaluation (Yue et al., 2011).
10. Novel Antitumor Agents
- Benzothiazole derivatives related to 2,6-dichloro-N-(pyridin-4-yl)benzamide have been synthesized and evaluated for their antitumor properties (Yoshida et al., 2005).
Wirkmechanismus
Target of Action
The primary targets of 2,6-dichloro-N-(pyridin-4-yl)benzamide are TYK2, JAK1, JAK2, and JAK3 . These are all key components of the Janus kinase (JAK) family, which play crucial roles in signal transduction for a variety of cytokines and growth factors .
Mode of Action
2,6-dichloro-N-(pyridin-4-yl)benzamide acts as a potent inhibitor of TYK2, JAK1, JAK2, and JAK3 . It binds to these targets with Ki values of 4.8, 0.7, 0.7, and 0.4 nM respectively . By inhibiting these kinases, it disrupts the signaling pathways they are involved in .
Biochemical Pathways
The compound affects several biochemical pathways. It demonstrates reasonable potency in blocking the IL-12 pathway (IL-12 pSTAT4 EC50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC50 =2000 nM) . These pathways are involved in immune response regulation, erythropoiesis, and inflammation respectively .
Pharmacokinetics
In terms of pharmacokinetics, 2,6-dichloro-N-(pyridin-4-yl)benzamide exhibits relatively high clearance (65 mL/min/kg) when dosed intravenously (i.v. 1 mg/kg) and exhibits modest oral exposure (AUC=2.6 μM·h at p.o. 5 mg/kg) . This suggests that the compound is rapidly cleared from the body and has moderate bioavailability when administered orally .
Result of Action
The molecular and cellular effects of 2,6-dichloro-N-(pyridin-4-yl)benzamide’s action are primarily the result of its inhibition of TYK2, JAK1, JAK2, and JAK3 . By inhibiting these kinases, it disrupts the signaling pathways they are involved in, leading to potential therapeutic effects in conditions where these pathways are dysregulated .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dichloro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPUMGNYIOTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015650 | |
| Record name | 2,6-dichloro-N-(pyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-dichloro-N-(pyridin-4-yl)benzamide | |
CAS RN |
113204-35-6 | |
| Record name | 2,6-dichloro-N-(pyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





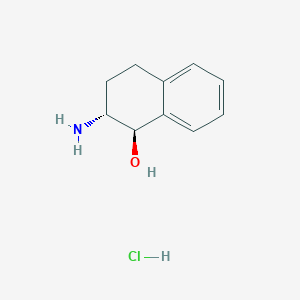

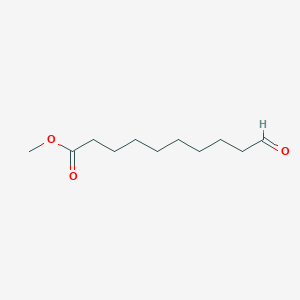

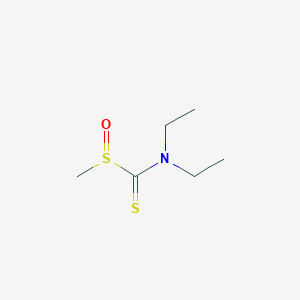

![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)
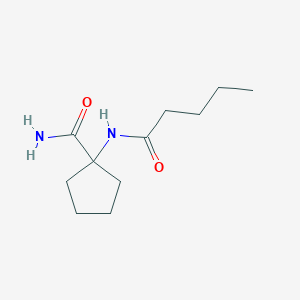

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)
